3',5'-Dimethyl-2-morpholinomethyl benzophenone
Description
Chemical Identity and Nomenclature
3',5'-Dimethyl-2-morpholinomethyl benzophenone represents a structurally complex organic compound that belongs to the benzophenone family of aromatic ketones. The compound is systematically identified by its Chemical Abstracts Service registry number 898750-59-9, which provides a unique identifier for this specific molecular structure. The molecular formula C20H23NO2 indicates the presence of twenty carbon atoms, twenty-three hydrogen atoms, one nitrogen atom, and two oxygen atoms, resulting in a molecular weight of 309.40 grams per mole.
The systematic nomenclature of this compound reflects its structural characteristics, where the benzophenone core features methyl substituents at the 3' and 5' positions of one aromatic ring, while the other aromatic ring bears a morpholinomethyl group at the 2-position. The morpholine moiety contributes to the compound's unique chemical properties, providing both electron-donating characteristics and potential coordination sites for various chemical interactions. The SMILES notation O=C(C1=CC(C)=CC(C)=C1)C2=CC=CC=C2CN3CCOCC3 provides a linear representation of the molecular structure, facilitating computational analysis and database searches.
Properties
IUPAC Name |
(3,5-dimethylphenyl)-[2-(morpholin-4-ylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c1-15-11-16(2)13-18(12-15)20(22)19-6-4-3-5-17(19)14-21-7-9-23-10-8-21/h3-6,11-13H,7-10,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMAIRIKWZUVFHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)C2=CC=CC=C2CN3CCOCC3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30643545 | |
| Record name | (3,5-Dimethylphenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30643545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898750-59-9 | |
| Record name | Methanone, (3,5-dimethylphenyl)[2-(4-morpholinylmethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898750-59-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3,5-Dimethylphenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30643545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of the Benzophenone Core
The benzophenone core bearing dimethyl groups at the 3' and 5' positions is typically synthesized via a Friedel-Crafts acylation reaction. This involves:
- Reacting a suitably substituted dimethylbenzene derivative (e.g., 3,5-dimethylbenzene) with benzoyl chloride.
- Using a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the acylation.
- Conducting the reaction under anhydrous conditions to avoid hydrolysis of the acyl chloride.
This step yields the 3',5'-dimethylbenzophenone intermediate.
Morpholinomethylation
The key functionalization step is the introduction of the morpholinomethyl group at the 2-position of the benzophenone. This is achieved by:
- Reacting the benzophenone intermediate with formaldehyde and morpholine under acidic or mildly acidic conditions.
- This reaction typically proceeds via a Mannich-type reaction, where the morpholinomethyl group is installed on the aromatic ring adjacent to the ketone.
- The reaction conditions are controlled to favor substitution at the 2-position, ensuring regioselectivity.
Table 1: Summary of Key Reaction Steps
| Step | Reaction Type | Reactants | Conditions | Product |
|---|---|---|---|---|
| 1 | Friedel-Crafts Acylation | 3,5-Dimethylbenzene + Benzoyl chloride | Anhydrous, AlCl3 catalyst, 0°C to room temp | 3',5'-Dimethylbenzophenone |
| 2 | Morpholinomethylation | 3',5'-Dimethylbenzophenone + Formaldehyde + Morpholine | Acidic medium, controlled temperature | This compound |
Reaction Conditions and Optimization
- Solvents: Common solvents include dichloromethane or chloroform for acylation, and aqueous or alcoholic solvents for morpholinomethylation.
- Temperature: Friedel-Crafts acylation is typically performed at low to ambient temperatures (0–25°C) to control reactivity and minimize side reactions.
- Catalysts: Aluminum chloride is the preferred Lewis acid catalyst for acylation. Acidic catalysts such as hydrochloric acid or acetic acid may be used for morpholinomethylation.
- Purification: The crude product is purified by extraction with organic solvents, drying over anhydrous sodium sulfate, and further purified by recrystallization or column chromatography.
Industrial Scale Production
Industrial synthesis scales up the laboratory procedures with modifications to ensure yield, purity, and safety:
- Use of continuous flow reactors for better control of reaction parameters.
- Precise temperature and pressure control to optimize reaction kinetics.
- Implementation of recrystallization and distillation for purification.
- Quality control measures adhering to regulatory standards such as cGMP.
Analytical Data and Characterization
The product is characterized by:
- Molecular Weight: 309.4 g/mol
- Molecular Formula: C20H23NO2
- Spectroscopic Methods: NMR (1H, 13C), IR spectroscopy to confirm functional groups, and mass spectrometry for molecular ion confirmation.
- Chromatography: TLC and HPLC to assess purity.
Research Findings and Notes
- The morpholinomethyl group enhances solubility and biological activity, making this compound valuable in pharmaceutical and photochemical applications.
- The dimethyl substitutions at 3' and 5' positions influence the electronic properties of the benzophenone core, affecting reactivity and UV absorption characteristics.
- The Mannich-type morpholinomethylation is regioselective under controlled acidic conditions, favoring substitution at the 2-position adjacent to the ketone group.
- Oxidation and reduction reactions on this compound have been studied, with potential for further functionalization.
Comparative Table of Related Compounds’ Preparation Methods
| Compound | Key Synthetic Step | Morpholinomethylation Position | Industrial Notes |
|---|---|---|---|
| This compound | Friedel-Crafts acylation + Mannich reaction | 2-position | Continuous flow reactors, cGMP compliance |
| 3',4'-Dimethyl-2-morpholinomethyl benzophenone | Friedel-Crafts acylation + Mannich reaction | 2-position | Similar, with emphasis on regioselectivity |
| 2,5-Dimethyl-3'-morpholinomethyl benzophenone | Grignard reaction with benzoyl chloride | 3'-position | Anhydrous THF solvent, column chromatography |
Chemical Reactions Analysis
Types of Reactions
3’,5’-Dimethyl-2-morpholinomethyl benzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted benzophenone derivatives.
Scientific Research Applications
3’,5’-Dimethyl-2-morpholinomethyl benzophenone has several scientific research applications:
Chemistry: Used as a photoinitiator in polymerization reactions due to its ability to absorb UV light and generate free radicals.
Biology: Investigated for its potential as a photosensitizer in photodynamic therapy for cancer treatment.
Medicine: Explored for its antimicrobial properties and potential use in developing new antibiotics.
Industry: Utilized in the production of UV-curable coatings, adhesives, and inks.
Mechanism of Action
The mechanism of action of 3’,5’-Dimethyl-2-morpholinomethyl benzophenone involves its ability to absorb UV light and generate reactive species such as free radicals. These reactive species can initiate polymerization reactions or induce cell damage in photodynamic therapy. The compound’s molecular targets include cellular components such as DNA, proteins, and lipids, leading to various biological effects.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Comparison by Substituent Type
Morpholine-Containing Benzophenones
Key Insights :
- The morpholine group improves solubility and enables interactions with biological targets (e.g., enzymes, receptors) via hydrogen bonding or steric effects.
- Positional isomerism (3',5' vs.
Dimethyl-Substituted Benzophenones
Key Insights :
- Dimethyl groups at meta positions (3,5) minimally affect biological activity compared to unsubstituted benzophenones but may enhance stability or lipophilicity .
- Substitutions at the 4-position (e.g., phenyl) significantly alter photophysical behavior, as seen in condensed-phase studies .
Halogenated and Heterocyclic Analogues
Key Insights :
Comparison with Other Routes :
- Benzophenone-Xanthone Synthesis: Benzophenones with electron-withdrawing groups (e.g., -COOH) undergo cyclization to form xanthones, while morpholine-containing derivatives may resist this due to steric hindrance .
- Suzuki Coupling: Used for aryl-substituted benzophenones (e.g., BPOH-TPA in ), yielding ~29% with triphenylamine groups. Morpholine derivatives may require milder conditions to preserve the heterocycle .
Table 2: Physicochemical Properties
| Property | 3',5'-Dimethyl-2-morpholinomethyl benzophenone | 3,5-Dimethyl Benzophenone | BPOH-TPA |
|---|---|---|---|
| LogP | ~3.5 (predicted) | 3.8 | 4.2 |
| Solubility | Moderate (due to morpholine) | Low | Low (hydrophobic aryl) |
| UV Absorption (λ_max) | ~290 nm | 280 nm | 350 nm (extended conjugation) |
Biological Activity
3',5'-Dimethyl-2-morpholinomethyl benzophenone is a synthetic compound that belongs to the class of benzophenones, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a benzophenone core with two methyl groups at the 3' and 5' positions and a morpholinomethyl substituent at the 2 position. This unique structure enhances its photoinitiating ability and potential biological activities compared to other benzophenones.
The primary mechanism of action involves the compound's ability to absorb ultraviolet (UV) light, leading to the generation of reactive species such as free radicals. These reactive species can initiate polymerization reactions or induce cellular damage, making it a candidate for applications in photodynamic therapy (PDT) for cancer treatment. The compound's molecular targets include cellular components such as DNA, proteins, and lipids, resulting in various biological effects.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, making it a potential candidate for developing new antibiotics. The compound's effectiveness against resistant strains highlights its importance in addressing antibiotic resistance issues in modern medicine.
Photodynamic Therapy
As a photosensitizer in PDT, this compound has been investigated for its ability to induce cell death in cancerous tissues upon exposure to light. The generation of singlet oxygen and free radicals upon UV light activation contributes to its cytotoxic effects on tumor cells.
Study on Antimicrobial Efficacy
A study conducted by researchers evaluated the antimicrobial efficacy of various benzophenone derivatives, including this compound. The results demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MICs) indicating strong antibacterial properties.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Photodynamic Activity Assessment
In another study focusing on photodynamic activity, researchers treated human cancer cell lines with varying concentrations of this compound before exposing them to light. The study found that higher concentrations led to increased cell death rates, confirming its potential as an effective photosensitizer in PDT .
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 1 | 85 |
| 10 | 60 |
| 50 | 30 |
Comparison with Similar Compounds
Compared to other benzophenones, such as Benzophenone-3 and 4-Methylbenzophenone, this compound exhibits enhanced biological activities due to its unique structural features. Its dual functionality as both a photoinitiator and an antimicrobial agent sets it apart from its counterparts .
Q & A
Q. What are the optimal synthetic routes for 3',5'-Dimethyl-2-morpholinomethyl benzophenone, and how can reaction yields be improved?
- Methodological Answer : Synthesis typically involves Friedel-Crafts acylation followed by morpholine substitution. Optimize reaction conditions (e.g., solvent polarity, temperature, and catalyst choice) based on analogous benzophenone derivatives. For example, using anhydrous AlCl₃ as a catalyst in dichloromethane at 0–5°C enhances acylation efficiency . Post-synthetic purification via column chromatography (silica gel, hexane/ethyl acetate gradient) improves yield. Monitor intermediates using TLC and confirm final product purity via NMR and HPLC .
Q. Which analytical techniques are most reliable for quantifying this compound in complex matrices?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection at 254 nm is effective due to the compound’s aromatic backbone. For trace analysis, couple HPLC with mass spectrometry (LC-MS) using electrospray ionization (ESI+). Validate methods with spiked recovery experiments in biological or environmental samples . Solvatochromic shifts in UV-Vis spectra (e.g., carbonyl absorption at ~280 nm) can also be used to study solvent interactions .
Q. How does solvent polarity influence the solubility and stability of this compound?
- Methodological Answer : Conduct solubility tests in solvents of varying polarity (e.g., hexane, ethanol, DMSO). Polar aprotic solvents like DMSO enhance solubility due to hydrogen bonding with the morpholine group. Stability assays under accelerated degradation conditions (e.g., UV exposure, acidic/basic hydrolysis) reveal that halogenated solvents (e.g., chloroform) reduce photodegradation rates compared to alcohols .
Advanced Research Questions
Q. What computational models predict the photochemical behavior of this compound, particularly its triplet-state dynamics?
- Methodological Answer : Use time-dependent density functional theory (TD-DFT) with the B3LYP functional and 6-311++G(d,p) basis set to calculate excited-state energies. Compare singlet-triplet gaps with experimental UV-Vis and phosphorescence data. Solvent effects can be modeled using the polarizable continuum model (PCM). Studies on benzophenone analogs suggest that polar solvents stabilize nπ* states, altering triplet population mechanisms .
Q. How does the morpholinomethyl group influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The morpholine moiety acts as a weak base, facilitating proton transfer in acidic conditions. Investigate its leaving-group potential via hydrolysis kinetics under varying pH. For example, in benzophenone derivatives, morpholine groups exhibit slower hydrolysis compared to primary amines, requiring strong acids (e.g., HCl) or bases (e.g., NaOH) for cleavage .
Q. What role does this compound play in designing delayed fluorescence or phosphorescence materials?
- Methodological Answer : The benzophenone core enables intersystem crossing (ISC) for triplet harvesting. Incorporate the compound into host-guest systems with heavy atoms (e.g., Ir or Pt complexes) to enhance spin-orbit coupling. Test photophysical properties using time-resolved fluorescence spectroscopy and X-ray crystallography to correlate structure with emission lifetimes .
Q. How can contradictions in biodegradation data for benzophenone derivatives be resolved?
- Methodological Answer : Address discrepancies by standardizing test conditions (e.g., inoculum source, temperature). For aerobic degradation, use OECD 301B guidelines with activated sludge. Compare results with computational models (e.g., EPI Suite) to predict persistence. Note that methyl and morpholine substituents may reduce biodegradability relative to unsubstituted benzophenone .
Q. What experimental strategies assess the compound’s neurobiological effects, such as interactions with neurotransmitter receptors?
- Methodological Answer : Use immortalized GnRH neurons or primary cortical cultures for in vitro assays. Monitor autophagy markers (LC3-II, p62) via Western blot after exposure. For receptor binding, perform competitive radioligand assays (e.g., [³H]GABA for GABAₐ receptors). Cross-validate with molecular docking simulations targeting receptor active sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
